2-Hydroxy-3-isopropoxybenzonitrile
Description
2-Hydroxy-3-isopropoxybenzonitrile (IUPAC: 3-(propan-2-yloxy)-2-hydroxybenzonitrile) is a substituted benzonitrile derivative characterized by a hydroxy group at the 2-position, an isopropoxy group at the 3-position, and a nitrile functional group at the 1-position of the benzene ring. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol. The nitrile group enhances metabolic stability, while the hydroxy and isopropoxy substituents influence solubility and hydrogen-bonding capacity .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-hydroxy-3-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C10H11NO2/c1-7(2)13-9-5-3-4-8(6-11)10(9)12/h3-5,7,12H,1-2H3 |
InChI Key |
IQDNLKUUZACIPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(propan-2-yloxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(propan-2-yloxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2-oxo-3-(propan-2-yloxy)benzonitrile.
Reduction: Formation of 2-hydroxy-3-(propan-2-yloxy)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-(propan-2-yloxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(propan-2-yloxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their function and pathways involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings:
Functional Group Influence: The nitrile group in this compound distinguishes it from aldehydes (e.g., 3-Hydroxybenzaldehyde) and amine oxides (e.g., 2-(Benzhydryloxy)-N,N-dimethylethan-1-amine oxide). Nitriles generally exhibit higher chemical stability under physiological conditions compared to aldehydes, which are susceptible to nucleophilic attack .
Solubility and Bioavailability: this compound’s solubility in polar solvents (e.g., ethanol, DMSO) is superior to diphenylmethanol but inferior to 3-Hydroxybenzaldehyde due to the latter’s smaller molecular size and aldehyde hydrophilicity. The compound’s logP (predicted ~2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Synthetic Utility :
- Unlike diphenhydramine derivatives (e.g., 2-(Diphenylmethoxy)-N-methylethanamine), which are designed for antihistaminic activity, this compound’s nitrile group may favor applications in kinase inhibition or herbicide development, where electron-withdrawing groups are critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
